molecular formula C15H20N2O2S B2370215 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea CAS No. 2034440-05-4

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea

Cat. No. B2370215
CAS RN: 2034440-05-4
M. Wt: 292.4
InChI Key: ADKTUAKUAGXRIP-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTTU, and it is widely used in research laboratories for various purposes.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study on a series of flexible ureas, including structures related to 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea, showed that these compounds were synthesized and assessed for antiacetylcholinesterase activity. The research aimed to optimize spacer length and test compounds with greater conformational flexibility for potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Cyclodextrin Complexation and Molecular Devices

Another study explored the complexation of stilbene derivatives, closely related to the chemical structure , with cyclodextrin. These complexes demonstrated photoisomerization properties and self-assembly into molecular devices, suggesting applications in developing new materials for photonic and electronic devices (Lock et al., 2004).

Anticancer Activity

Research on thiourea derivatives, which share a similar structural motif with 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea, indicated strong anticancer activity in several assays and cell lines. This study highlights the potential of these compounds in the development of new anticancer therapies (Nammalwar et al., 2010).

Synthesis and Application of Ureas

A methodological study demonstrated the synthesis of ureas from carboxylic acids, showcasing the versatility of urea derivatives in chemical synthesis and their potential applications in medicinal chemistry and material science (Thalluri et al., 2014).

Metabolism and Disposition

Investigations into the metabolism and disposition of urea derivatives, including the 1-aryl-3-(2-chloroethyl) ureas, have provided insights into the biotransformation of these compounds. This research is crucial for understanding the pharmacokinetics and toxicology of potential drug candidates (Maurizis et al., 1998).

properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)17-14(19)16-8-12(18)11-9-20-13-7-5-4-6-10(11)13/h4-7,9,12,18H,8H2,1-3H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKTUAKUAGXRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CSC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea

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